![molecular formula C15H15F3N8 B6452862 7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine CAS No. 2549024-04-4](/img/structure/B6452862.png)
7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine
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Overview
Description
The compound “7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine” is a complex organic molecule that contains several functional groups, including a purine ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the purine and pyrimidine rings, followed by the introduction of the piperazine and trifluoromethyl groups .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple ring structures and the trifluoromethyl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine and pyrimidine rings, as well as the piperazine and trifluoromethyl groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .Scientific Research Applications
7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine has been studied for its potential applications in the fields of medicinal chemistry and drug design. It has been used in a variety of research studies, including those focused on the synthesis of novel purine derivatives, the development of new antifungal agents, and the design of inhibitors of DNA-dependent protein kinases. Additionally, this compound has been evaluated as a potential treatment for type 2 diabetes and other metabolic diseases.
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine moiety have been associated with neuroprotection and anti-inflammatory activity .
Mode of Action
It is suggested that similar compounds may exert their effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound may affect the biochemical pathways related to ER stress, apoptosis, and inflammation. ER stress is a cellular process triggered by an imbalance in protein folding in the ER. Apoptosis is a form of programmed cell death, and NF-kB is a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Result of Action
The compound may have neuroprotective and anti-inflammatory properties. It could potentially inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells, which are key players in inflammatory responses . Additionally, it may reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Advantages and Limitations for Lab Experiments
The use of 7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine in laboratory experiments has several advantages. It is a small molecule with a low molecular weight, making it easy to synthesize and manipulate. Additionally, this compound is soluble in a variety of solvents, making it suitable for use in a wide range of experiments. However, this compound also has some limitations. For example, its relatively low melting point means that it can be difficult to store and handle.
Future Directions
The potential applications of 7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine are still being explored. Possible future directions include the development of new antifungal agents, the design of inhibitors of DNA-dependent protein kinases, and the evaluation of this compound as a potential treatment for type 2 diabetes and other metabolic diseases. Additionally, this compound may be useful in the synthesis of novel purine derivatives and the development of new drugs for the treatment of cancer.
Synthesis Methods
7-methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-7H-purine can be synthesized in several ways. The most common method involves the reaction of 7-methyl-6-hydroxypurine with 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine in a solvent such as acetic acid. This reaction proceeds via a nucleophilic substitution mechanism to yield this compound as the product.
properties
IUPAC Name |
7-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N8/c1-24-9-22-12-11(24)13(21-8-20-12)25-4-6-26(7-5-25)14-19-3-2-10(23-14)15(16,17)18/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZHJCAQZOMKDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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